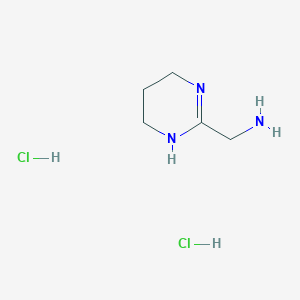
1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride, also known as (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride, is a chemical compound with the CAS Number: 73706-72-6 . It has a molecular weight of 200.11 . This compound is stored under an inert atmosphere at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of 1,4,5,6-tetrahydropyrimidines, including 1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride, often involves condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other methods include the selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines, and various multicomponent reactions .Molecular Structure Analysis
The linear structure formula of this compound is C6H15Cl2N3 . The InChI Code is 1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h5,8H,2-4,7H2,1H3;2*1H . The InChI Key is PAAOCGAJPWADNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere at room temperature . The molecular weight of this compound is 200.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Substituted Tetrahydropyrimidine Derivatives
Substituted 1,2,3,4 tetrahydropyrimidine derivatives have garnered attention for their wide range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) emphasized the in vitro anti-inflammatory potential of these derivatives, established through a novel synthesis process involving the reaction of urea and bis(methylthio)methylenemalononitrile. Characterization by IR, 1H-NMR, MS, and elemental analysis confirmed the structure of synthesized compounds, which demonstrated potent in-vitro anti-inflammatory activity, warranting further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).
Potential in Gastric Cancer Treatment
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, showcases promising results in gastric cancer treatment. Through pharmacokinetic studies, S-1 achieved high 5-FU concentration in blood for extended periods. Clinical trials demonstrated a significant response rate and median survival time in gastric cancer patients. The low incidence of adverse reactions and oral dosage form of S-1 supports its outpatient treatment potential, highlighting the need for further clinical trials to confirm its efficacy as a standard anticancer drug for gastric cancer (Maehara, 2003).
Eco-friendly Synthesis Using (+)-Myrtenal
The Biginelli reaction, facilitated by (+)-myrtenal as a chiral substrate, represents an eco-friendly approach to synthesize ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This process, using ethyl lactate as a green solvent, marks the first example of enantiospecific Biginelli reaction, showcasing the environmental advantages and the detailed characterization of the product through various analytical methods, including X-ray crystallography. This innovation underscores the significance of green chemistry in synthesizing biologically active compounds (Benincá et al., 2020).
Dihydropyrimidinone Scaffold for Therapeutic Targets
Dihydropyrimidinones (DHPMs) emerge as a versatile nucleus for drug design, with a broad spectrum of pharmacological activities. A review by Khasimbi et al. (2020) highlights the synthetic advancements and pharmacological development of DHPMs derived from multi-component reactions like the Biginelli reaction. The structure-activity relationship of potent compounds indicates their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antimalarial agents, emphasizing the need for further research in drug development utilizing the DHPM scaffold (Khasimbi et al., 2020).
Safety and Hazards
The safety information for this compound includes the following precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The hazard statements include H302-H315-H319-H335 . The signal word for this compound is "Warning" .
Eigenschaften
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.2ClH/c6-4-5-7-2-1-3-8-5;;/h1-4,6H2,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPMTHUDXPKMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyrimidin-2-ylmethanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

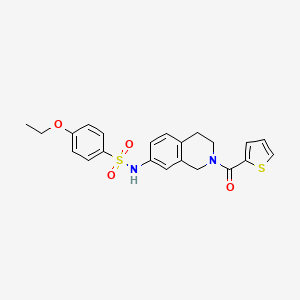
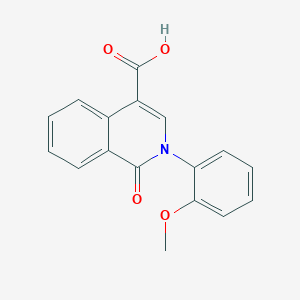

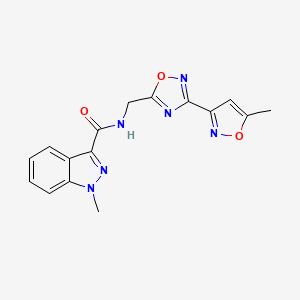
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)
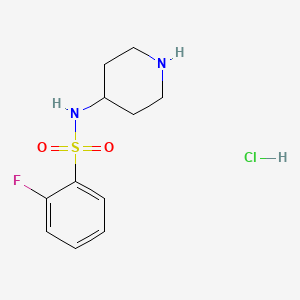
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
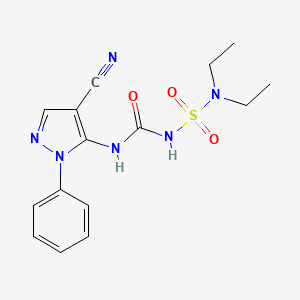
![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2775257.png)
